4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide
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Overview
Description
4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 4-bromo-benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide undergoes various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine) and acids (e.g., sulfuric acid) under mild conditions.
Nucleophilic Substitution: Reagents such as amines and thiols can be used under basic conditions.
Major Products
Electrophilic Substitution: Products include halogenated thiazole derivatives.
Nucleophilic Substitution: Products include substituted thiazole derivatives with various functional groups.
Scientific Research Applications
4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-Alkyl/arylamino-5-((6-(4-bromo-phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles .
- 4-[(4,5-Dihydro-1,3-thiazol-2-ylthio)methyl]substituted-2H-chromen-2-one derivatives .
Uniqueness
4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
4-bromo-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-9(2)12(14(21)19-15-17-7-8-22-15)18-13(20)10-3-5-11(16)6-4-10/h3-6,9,12H,7-8H2,1-2H3,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBIWMJXJNTJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NCCS1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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